molecular formula C12H11N3O2 B13869289 3-(Pyridin-2-ylmethylamino)pyridine-4-carboxylic acid

3-(Pyridin-2-ylmethylamino)pyridine-4-carboxylic acid

Cat. No.: B13869289
M. Wt: 229.23 g/mol
InChI Key: PQLLUHJOGXMOMV-UHFFFAOYSA-N
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Description

3-(Pyridin-2-ylmethylamino)pyridine-4-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a pyridin-2-ylmethylamino group at the 3-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-ylmethylamino)pyridine-4-carboxylic acid typically involves the reaction of pyridine-4-carboxylic acid with pyridin-2-ylmethylamine under suitable conditions. The reaction can be carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-ylmethylamino)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Pyridin-2-ylmethylamino)pyridine-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-ylmethylamino)pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. In the context of kinase inhibitors, the compound can interact with the ATP-binding site of kinases, preventing phosphorylation and subsequent signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-2-ylmethylamino)pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in synthetic chemistry and its potential as a pharmacophore in medicinal chemistry highlight its significance .

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

3-(pyridin-2-ylmethylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C12H11N3O2/c16-12(17)10-4-6-13-8-11(10)15-7-9-3-1-2-5-14-9/h1-6,8,15H,7H2,(H,16,17)

InChI Key

PQLLUHJOGXMOMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC2=C(C=CN=C2)C(=O)O

Origin of Product

United States

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